
Interference of RNA in the diphenylamine assay
for DNA quantification

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Diphenylamine hydrochloride

Cat. No.: B1329329 Get Quote

Technical Support Center: Diphenylamine Assay
for DNA Quantification
This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to address challenges encountered during the diphenylamine assay for DNA

quantification, with a specific focus on interference from RNA contamination.

Frequently Asked Questions (FAQs)
Q1: Why did my sample turn a greenish color instead of
the expected blue during the diphenylamine assay?
A greenish color is a common indicator of RNA contamination in your DNA sample. The

diphenylamine assay is specific for the 2-deoxyribose sugar found in DNA, which produces a

blue-colored complex under acidic conditions.[1] While RNA's ribose sugar does not react to

form the blue product, its presence can result in a greenish hue, interfering with accurate

spectrophotometric readings.[2]

Q2: My DNA concentration appears unexpectedly high.
Could RNA contamination be the cause?
Yes, this is a likely possibility. Although RNA does not produce the characteristic blue color, the

resulting greenish color still contributes to the overall absorbance at 595 nm. This additional
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absorbance leads to an artificially inflated reading, causing an overestimation of the actual DNA

concentration in your sample.[2][3]

Q3: How can I confirm that RNA is the source of
interference in my assay?
To confirm RNA interference, you can perform the following control experiments:

RNA Control: Run the diphenylamine assay on a sample containing a known quantity of pure

RNA. This should produce the characteristic greenish color and demonstrate the baseline

interference.

RNase-Treated Sample: Treat an aliquot of your DNA sample with RNase A to degrade any

contaminating RNA (see protocol below). Run the assay on this treated sample. A significant

reduction in the greenish hue and a drop in the absorbance reading compared to the

untreated sample would confirm RNA interference.[4][5]

Q4: How can I remove RNA from my DNA sample before
performing the assay?
The most effective method to remove RNA contamination is to treat your DNA sample with

RNase A, an enzyme that specifically degrades RNA. Following the enzymatic digestion, the

RNase A can be removed through methods like phenol/chloroform extraction or by using a DNA

cleanup kit.[6] A detailed protocol for RNase A treatment is provided in the "Experimental

Protocols" section.

Q5: What are the best practices to prevent RNA
contamination during my DNA extraction?
Preventing contamination from the start is crucial. During the DNA extraction process,

incorporating an RNase A treatment step is highly effective. This is typically done after cell lysis

and protein removal. Adding RNase A to the cell lysate and incubating it for a period (e.g., 30-

60 minutes at 37°C) will degrade the RNA, which is then removed during subsequent

precipitation steps.[5][6]
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This guide addresses specific issues you might encounter during the diphenylamine assay.

Issue Potential Cause Recommended Solution

Green or Brownish Color in

Sample
RNA Contamination

1. Confirm contamination using

controls (see FAQ Q3).2. Treat

the DNA sample with RNase A

to remove RNA (see protocol

below).[6]

Absorbance Readings are

Inconsistent or Not

Reproducible

1. Incomplete mixing of

reagent and sample.2.

Precipitate formation.

1. Ensure thorough vortexing

after adding the diphenylamine

reagent.2. A white precipitate

may form upon adding the

reagent, which should dissolve

upon heating. If a green

precipitate forms, it may be

due to high DNA concentration

and can interfere with

readings; it should be removed

by centrifugation before

measurement.[2]

No Blue Color Development in

DNA Standard

1. Degraded or improperly

prepared diphenylamine

reagent.2. Incorrect incubation

temperature or time.

1. Prepare fresh

diphenylamine reagent. The

reagent is light-sensitive and

should be stored in a dark

container.[2]2. Ensure the

water bath is boiling (100°C)

and the incubation time is

sufficient (typically 10-15

minutes).[3]

Final DNA Concentration is

Higher Than Expected

RNA contamination is

artificially increasing the

absorbance at 595 nm.

Perform an RNase A treatment

on your sample and re-run the

assay. Compare the results to

the untreated sample.[4]
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Quantitative Data Summary
While the diphenylamine reaction is highly specific for DNA, contaminating RNA introduces a

qualitative interference that affects quantitative results. The table below summarizes the

expected outcomes.

Sample Composition Expected Color
Absorbance at 595

nm

Interpretation of DNA

Quantity

Pure DNA Blue
Proportional to DNA

concentration
Accurate

Pure RNA
Colorless to Faint

Green
Minimal to low

Correctly indicates

absence of DNA

DNA + RNA

Contamination
Greenish-Blue

Higher than expected

for the actual DNA

concentration

Inaccurate

(Overestimated)

Experimental Protocols
Protocol 1: Diphenylamine Assay for DNA Quantification
This protocol is based on the Dische's diphenylamine test.

Materials:

Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 ml of glacial acetic acid.

Add 1.5 ml of concentrated sulfuric acid. On the day of use, add 0.5 ml of 1.6% aqueous

acetaldehyde for every 100 ml of reagent.[3]

Standard DNA solution (e.g., 100 µg/mL).

Unknown DNA sample.

Test tubes, pipettes, vortex mixer.

Boiling water bath.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://escholarship.org/content/qt7kj0276v/qt7kj0276v.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrophotometer.

Procedure:

Set up tubes: Label test tubes for a blank, a series of DNA standards (e.g., 0, 20, 40, 60, 80,

100 µg), and your unknown samples.

Add samples: Pipette 2 ml of each standard and unknown sample into their respective tubes.

For the blank, use 2 ml of the same buffer your DNA is dissolved in.

Add reagent: Add 4 ml of freshly prepared diphenylamine reagent to all tubes. Mix thoroughly

by vortexing.[3]

Incubation: Place all tubes in a boiling water bath for 10-15 minutes. A blue color will develop

in the presence of DNA.[3]

Cooling: Cool the tubes to room temperature.

Measurement: Measure the absorbance of each sample at 595 nm using a

spectrophotometer, after setting the blank to zero.

Quantification: Plot a standard curve of absorbance vs. DNA concentration for your

standards. Use the equation of the line from your standard curve to calculate the DNA

concentration in your unknown samples.

Protocol 2: RNase A Treatment to Remove RNA
Contamination
This protocol can be applied to a purified DNA sample before performing the diphenylamine

assay.

Materials:

DNA sample contaminated with RNA.

RNase A solution (DNase-free, e.g., 10 mg/mL).[6]

TE Buffer (pH 8.0).
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Incubator or water bath at 37°C.

Procedure:

Adjust the volume of your DNA sample with TE buffer if necessary.

Add RNase A to the DNA sample to a final concentration of 20-50 µg/mL. For example, add 2

µl of a 10 mg/mL RNase A stock solution to 20 µl of your DNA sample.[6]

Mix gently by flicking the tube.

Incubate the sample at 37°C for 30-60 minutes.[4][5]

After incubation, the sample is ready for the diphenylamine assay. For downstream

applications that are sensitive to proteins, the RNase A should be removed, for example, by

phenol/chloroform extraction followed by ethanol precipitation. However, for the

diphenylamine assay, this is often not necessary.

Visualizations

Sample Preparation Colorimetric Reaction Data Analysis
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Caption: Workflow for DNA quantification using the diphenylamine assay.
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Unexpected Result:
Green Color or High A595

Is RNA contamination suspected?

Run Controls:
1. Pure RNA Sample

2. RNase-Treated Sample
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Caption: Troubleshooting logic for RNA interference in the diphenylamine assay.
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Product
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Caption: Simplified reaction scheme of the diphenylamine assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Interference of RNA in the diphenylamine assay for
DNA quantification]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1329329#interference-of-rna-in-the-diphenylamine-
assay-for-dna-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1329329#interference-of-rna-in-the-diphenylamine-assay-for-dna-quantification
https://www.benchchem.com/product/b1329329#interference-of-rna-in-the-diphenylamine-assay-for-dna-quantification
https://www.benchchem.com/product/b1329329#interference-of-rna-in-the-diphenylamine-assay-for-dna-quantification
https://www.benchchem.com/product/b1329329#interference-of-rna-in-the-diphenylamine-assay-for-dna-quantification
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1329329?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1329329?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

